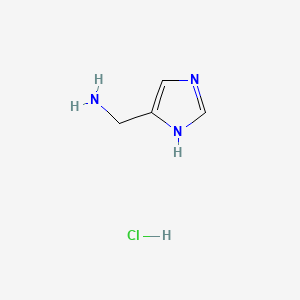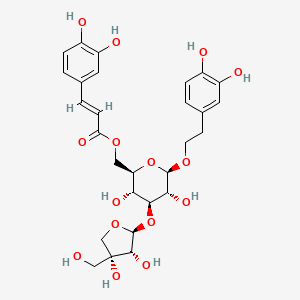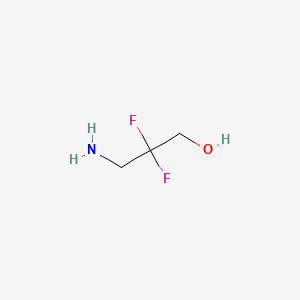
(2-Chloro-4-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chloro-4-methylphenyl)methanamine” is a chemical compound with the molecular formula C8H10ClN . It is also known by its CAS Number: 69957-96-6 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methanamine group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 155.63 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
- (2-Chloro-4-methylphenyl)methanamine has been utilized in the synthesis of various compounds. For instance, a compound was synthesized using p-Toluic hydrazide and glycine, which was then characterized spectroscopically using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin & Kim, 2018).
- Another research involved the reaction of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine, leading to the synthesis of a novel coumarin derivative. This derivative was then analyzed through various NMR techniques, providing insights into its spectral characteristics (Dekić, Radulović, Milenko N. Ristić, Biljana R. Dekić & Novica R. Ristić, 2020).
Photocytotoxicity Studies
- Research on Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine revealed unprecedented photocytotoxicity in red light, which has significant implications for cancer therapy. These complexes showed effective interaction with DNA and potent anticancer properties under red light (Basu, Pant, Khan, Hussain, Kondaiah & Chakravarty, 2014).
Environmental Studies
- In a study analyzing herbicide runoff and volatilization losses, this compound was a significant component of the investigation. The research provided valuable insights into the environmental impact and behavior of such herbicides (Gish, Prueger, Daughtry, Kustas, McKee, Russ & Hatfield, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-methylphenethylamine, act as agonists for the human trace amine associated receptor 1 (taar1) .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have significant effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-4-methylphenyl)methanamine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPROWZRWXCTSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717437 |
Source


|
| Record name | 1-(2-Chloro-4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69957-96-6 |
Source


|
| Record name | 1-(2-Chloro-4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![D-[5-13C]RIBOSE](/img/no-structure.png)





![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)
